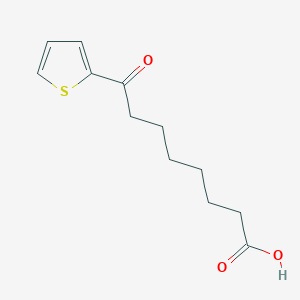

8-Oxo-8-(2-thienyl)octanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“8-Oxo-8-(2-thienyl)octanoic acid” is a synthetic compound with a CAS Number of 362669-55-4 . It has a molecular weight of 241.33 and its IUPAC name is 8-oxo-8-(1H-1lambda3-thiophen-2-yl)octanoic acid .

Synthesis Analysis

The synthesis process of this compound is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry, and other fields .

Molecular Structure Analysis

The molecular formula of “this compound” is C12H17O3S . The InChI Code is 1S/C12H17O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9,16H,1-4,6,8H2,(H,14,15) .

Physical And Chemical Properties Analysis

The storage temperature for “this compound” is between 28 C . The predicted boiling point is 430.3±25.0 °C and the predicted density is 1.177±0.06 g/cm3 .

Scientific Research Applications

1. Role in Plant Signaling Molecules and Morphogenesis

8-Oxo-8-(2-thienyl)octanoic acid is structurally related to compounds involved in the Vick-Zimmerman pathway of octadecanoid biosynthesis in plants. Compounds like 12-oxo-phytodienoic acid, derived from alpha-linolenic acid, play pivotal roles in plant signaling, regulating a range of physiological processes such as senescence, defense mechanisms against herbivores and pathogens, mechanoperception, and morphogenesis. These signaling molecules are part of a complex biochemical pathway that involves enzymatic reactions leading to the production of cyclic compounds and jasmonic acid, a critical plant hormone (Schaller & Weiler, 1997).

2. Potential in Biomedical Applications

Structural analogs of this compound have been examined for their properties and potential applications in the biomedical field. For instance, copolyesters incorporating hydroxyphenylalkanoic acids (bearing structural resemblance) have shown interesting properties like hydrolytic degradability and better crystallinity compared to other poly(hydroxyalkanoate)s. These features, along with their phase behavior and thermal properties, indicate potential utility in biomedical applications, especially considering their inherent degradability and biocompatibility (Abraham et al., 2002).

3. Implications in Biotransformation and Soil Microbiology

In the realm of environmental science and soil microbiology, compounds structurally related to this compound are part of significant biotransformation processes. For example, the microbial transformation of fluorotelomer alcohols to perfluorocarboxylic acids in soil involves enzymes and bacterial strains that might structurally interact with similar fatty acids. Understanding these processes helps in comprehending the fate and transformation of environmentally persistent compounds in soil ecosystems (Liu et al., 2007).

4. Role in Catalytic Reduction Processes

Compounds similar to this compound are used as reactants in the catalytic reduction of carboxylic acids to alcohols, a process integral to the utilization of biomass-derived materials. The study of these reactions and the behavior of the catalysts involved, especially in the context of biomass degradation and subsequent utilization, is crucial for developing sustainable chemical processes and materials (Harnos et al., 2013), (Onyestyák et al., 2011).

5. Involvement in Jasmonic Acid Biosynthesis

This compound, due to its structural similarity with fatty acids, is potentially related to the biosynthesis pathways of important plant hormones like jasmonic acid. Jasmonic acid, synthesized from linolenic acid, undergoes various enzymatic transformations involving cyclic intermediates and beta-oxidation processes, crucial for plant growth and defense mechanisms (Koo et al., 2006).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

8-oxo-8-thiophen-2-yloctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c13-10(11-7-5-9-16-11)6-3-1-2-4-8-12(14)15/h5,7,9H,1-4,6,8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIDDDWZDRLLED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453088 |

Source

|

| Record name | 8-OXO-8-(2-THIENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362669-55-4 |

Source

|

| Record name | 8-OXO-8-(2-THIENYL)OCTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)